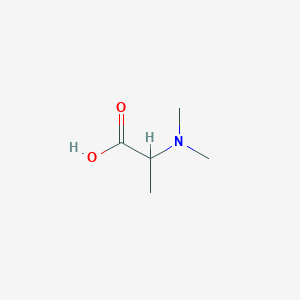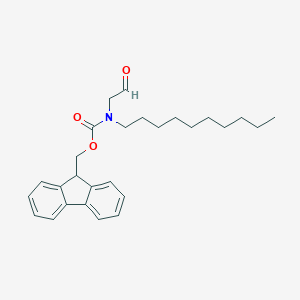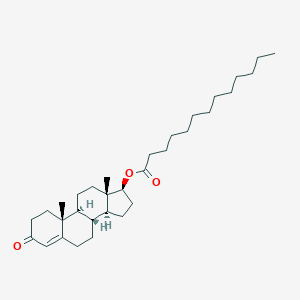
2-(Dimethylamino)propanoic acid
Vue d'ensemble
Description
2-(Dimethylamino)propanoic acid, also known as N,N-dimethylalanine, is a compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 g/mol . The compound appears as a white to yellow solid, semi-solid, or liquid .
Synthesis Analysis
The synthesis of 3-(dimethylamino)propanoic acid involves a three-step reaction . In one study, the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate resulted in the formation of stable 2′-O-imino-2-methyl propanoic acid ethyl esters .Molecular Structure Analysis
The molecular structure of 2-(Dimethylamino)propanoic acid can be represented by the InChI code: 1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8) and the canonical SMILES: CC(C(=O)O)N©C .Chemical Reactions Analysis
In a study, the kinetics of the reactive absorption of CO2 in 1-dimethylamino-2-propanol (1DMA2P) solution were experimentally measured . The reaction rate model of the CO2 absorption into 1DMA2P solution was validated by comparing model rates with the experimental rates .Physical And Chemical Properties Analysis
2-(Dimethylamino)propanoic acid has a molecular weight of 117.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . It has an Exact Mass of 117.078978594 g/mol and a Monoisotopic Mass of 117.078978594 g/mol . The Topological Polar Surface Area is 40.5 Ų .Applications De Recherche Scientifique
Chromatography and Mass Spectrometry
2-(Dimethylamino)propanoic acid can be used in chromatography and mass spectrometry applications . It can be used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Life Science Research
This compound can be used in various life science research fields such as cell biology, genomics, and proteomics . It can help equip your life sciences lab with the products, equipment, and supplies you need .
Synthesis of Water-Soluble Thermo-Sensitive Polymers
2-(Dimethylamino)propanoic acid can be used in the synthesis of water-soluble thermo-sensitive polymers . The reaction temperature should not exceed 80 °C to avoid unexpected side reactions, such as thermal decomposition of tertiary amino oxide group and cross-linking .
Chemical Synthesis
This compound can be used in chemical synthesis . It can be used in the synthesis of other chemical compounds .
Analytical Research
2-(Dimethylamino)propanoic acid can be used in analytical research . It can be used in the development and validation of analytical methods .
Material Science
This compound can be used in material science . It can be used in the synthesis and characterization of new materials .
Mécanisme D'action
Target of Action
2-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-L-Alanine, is a small molecule that belongs to the class of organic compounds known as alanine and derivatives . These are compounds containing alanine or a derivative thereof resulting from the reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom
Mode of Action
It is known that polycationic systems, through electrostatic interactions with the negative charges of the phosphate groups of the nucleic acids, lead to their overall neutralization and the consequent compaction of the nucleotide fragment . This suggests that 2-(Dimethylamino)propanoic acid may interact with its targets in a similar manner.
Biochemical Pathways
It is suggested that the compound may be involved in the biosynthetic and catabolic pathways that control amino acid δ2h values in aerobic heterotrophs
Pharmacokinetics
It is known that the compound is a solid at room temperature and is used for research purposes .
Result of Action
It is suggested that the compound may have potential applications in proteomics research .
Action Environment
It is known that the compound is stable at room temperature .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in Saccharomyces cerevisiae, which could be a promising direction for future research . Another study genetically encoded unnatural amino acids in neural stem cells, which could have implications for neuroscience research .
Propriétés
IUPAC Name |
2-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYOIFVBYZNUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472593 | |
| Record name | 2-Dimethylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)propanoic acid | |
CAS RN |
19701-89-4 | |
| Record name | N,N-Dimethylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19701-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dimethylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)





![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)



![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)


